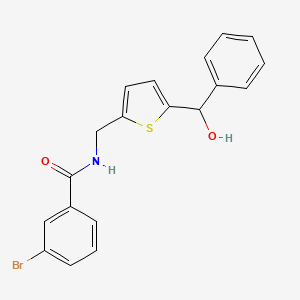

3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZROZLBTRYYXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by the introduction of the thiophene ring through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a de-brominated benzamide.

Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of benzamides, including 3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide, exhibit various biological activities:

- Anticancer Properties : Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their ability to target specific kinases involved in cancer progression, such as RET kinase. These compounds demonstrated moderate to high potency in inhibiting cell growth in vitro, suggesting a potential role in cancer therapy .

- Antiviral Activity : Thiophene derivatives have been identified as promising candidates for antiviral drug development. Research has indicated that compounds featuring thiophene scaffolds exhibit antiviral properties in the micromolar range, which may extend to the 3-bromo compound under consideration .

- Neuroprotective Effects : Some studies suggest that benzamide derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The specific mechanisms, however, require further investigation.

Case Studies

Several case studies highlight the applications of benzamide derivatives in drug discovery:

- RET Kinase Inhibitors : A series of novel benzamide derivatives were synthesized and evaluated for their inhibitory effects on RET kinase activity. One compound demonstrated significant inhibition of RET-driven cell proliferation, indicating its potential as a lead compound for further development .

- Antiviral Screening : In a study focused on antiviral activity, thiophene-based compounds were screened against viral targets and showed promising results, warranting further exploration into their mechanism of action and efficacy .

- Neuroprotective Research : Investigations into the neuroprotective effects of benzamide derivatives revealed potential pathways through which these compounds could mitigate neuronal damage, highlighting their therapeutic promise in neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of 3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Bromo Position : The target compound’s 3-bromo substitution distinguishes it from analogs with bromine at positions 2, 4, or 2. Positional isomerism influences electronic properties; for example, 3-bromo may offer a balance between steric hindrance and reactivity compared to 2- or 4-substituted derivatives .

Heterocyclic Substituents : The thiophene group in the target compound contrasts with thiazole () or pyridine () moieties in analogs. Thiophene’s electron-rich nature may enhance binding to aromatic receptors, whereas thiazole sulfonamides () could improve metabolic stability .

Functional Groups: Hydroxyphenylmethyl (target) vs. trifluoropropoxy () or thiourea () groups highlight divergent solubility profiles.

Table 2: Comparative Physicochemical Data

Key Observations:

Acidity/Basicity: The hydroxyphenylmethyl group in the target compound may lower its pKa relative to non-hydroxylated analogs, enhancing hydrogen-bonding capacity .

Biological Activity : Analogs like PSP15 () demonstrate HDAC inhibitory activity, suggesting that the thiophene moiety in the target compound could similarly interact with epigenetic targets . Thiourea-containing derivatives () may exhibit enzyme inhibition due to sulfur’s nucleophilic character .

Biologische Aktivität

Chemical Structure and Properties

The compound can be described by the following structural formula:

Structural Features

- Bromine Atom : The presence of a bromine atom may enhance the compound's reactivity and biological activity.

- Thiophene Ring : The thiophene moiety is known for its role in various biological activities, including anti-cancer properties.

- Hydroxyphenyl Group : The hydroxy group can participate in hydrogen bonding, potentially influencing the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to 3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have shown potential in inhibiting tumor growth in various cancer cell lines. A study highlighted that certain benzamide derivatives induced apoptosis in non-small cell lung cancer (NSCLC) cells, demonstrating enhanced cell growth inhibition compared to single-target agents .

The biological activity of this compound may involve the inhibition of specific kinases. For example, studies on related compounds have demonstrated their ability to inhibit c-MET and SMO receptors, which are crucial in cancer progression. The IC50 values for these interactions provide insight into the potency of such compounds:

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | c-MET | TBD |

| Related Compound | SMO | 0.060 |

Case Studies

- In Vivo Studies : A case study involving a related benzamide derivative showed promising results in a xenograft model of breast cancer, where treatment led to a significant reduction in tumor size .

- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that derivatives similar to this compound inhibited cell proliferation effectively, suggesting potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.